Product packaging for 4-Acetamidobenzamide(Cat. No.:CAS No. 58202-83-8)

4-Acetamidobenzamide

Cat. No.: B3061160
CAS No.: 58202-83-8
M. Wt: 178.19 g/mol
InChI Key: XVVYSVVBPMJRAB-UHFFFAOYSA-N
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Description

Historical Perspectives in Benzamide (B126) Chemistry Research

Benzamide, an aromatic amide with the chemical formula C₇H₇NO, represents the simplest amide derivative of benzoic acid. Historically, the study of benzamides has been a cornerstone of organic and medicinal chemistry. Early research focused on fundamental synthesis techniques, often involving the reaction of benzoyl chloride with ammonia (B1221849) or the hydrolysis of benzonitrile. These foundational methods paved the way for the creation of a vast library of substituted benzamide derivatives.

The pharmacological potential of the benzamide scaffold was recognized over time, leading to a significant expansion in research. Scientists discovered that substitutions on the benzamide core could dramatically alter the molecule's biological activity. This realization marked a pivotal shift from basic chemical synthesis to applied medicinal chemistry, with the development of benzamide derivatives as antipsychotics, antiemetics, and gastroprokinetic agents. A notable example from this era is Sulpiride, a substituted benzamide that became an important therapeutic agent. This historical progression underscored the versatility of the benzamide structure as a pharmacophore, stimulating decades of research into creating derivatives with tailored therapeutic properties, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory activities.

Significance of 4-Acetamidobenzamide within the Benzamide Class

Within the large family of benzamide compounds, this compound holds particular significance primarily as a versatile chemical intermediate and a key structural motif in the design of more complex, biologically active molecules. Its structure combines the foundational benzamide core with an acetamido group at the para (4-position) of the benzene (B151609) ring. This specific arrangement is crucial, as the acetamido group can influence the electronic properties of the molecule and provide additional points for hydrogen bonding, which is often critical for molecular recognition in biological systems.

The synthesis of this compound typically involves the N-acetylation of 4-aminobenzamide (B1265587). mdpi.com 4-Aminobenzamide itself is a key intermediate, often produced from p-nitrobenzoic acid. patsnap.comgoogle.com The presence of both an amide and an acetamido group makes this compound a valuable building block for synthesizing targeted therapeutic agents. Researchers have incorporated this moiety into larger molecules designed to act as enzyme inhibitors, antimicrobial agents, and antiepileptics. nih.govnanobioletters.comptfarm.pl For instance, the 4-acetamido structural element is found in various compounds investigated for their antioxidant and anti-Alzheimer activities, highlighting the importance of this substitution pattern in modern drug discovery efforts. researchgate.net

Evolution of Research Themes for Acetamidobenzamide Compounds

The research landscape for acetamidobenzamide compounds has undergone a significant evolution, mirroring broader trends in medicinal chemistry. Initial studies were largely centered on the synthesis, crystallization, and structural characterization of different isomers, such as investigating the polymorphism of 2-acetamidobenzamide. researchgate.net

Over time, the focus shifted decisively towards pharmacology and drug development. The research theme evolved from synthesizing simple derivatives to the rational design of complex molecules with highly specific biological targets. This modern approach involves creating acetamidobenzamide derivatives intended to modulate the activity of specific enzymes or receptors. For example, research has been directed towards developing derivatives as potent histone deacetylase (HDAC) inhibitors for cancer therapy and as agents targeting microbial enzymes. nih.govfrontiersin.org

Recent research is further characterized by the integration of computational chemistry and advanced biological screening. Techniques such as molecular docking are now commonly used to predict how these molecules will interact with their biological targets, guiding the synthesis of more effective compounds. researchgate.net The exploration of acetamidobenzamide derivatives has expanded to include a wide array of therapeutic areas, from developing novel antimicrobial and antifungal agents to creating compounds that can reverse multidrug resistance in bacteria. ptfarm.plmdpi.comnih.gov This trajectory from fundamental chemistry to targeted, computationally-assisted drug design illustrates a sophisticated evolution in the scientific inquiry surrounding this important class of compounds.

Research Data on Biologically Active Benzamide Derivatives

The following table summarizes the classes of derivatives and their investigated biological activities as discussed in the context of benzamide research.

Derivative ClassInvestigated Biological Activity
4-Acetamidobenzaldehyde DerivativesAntioxidant, Anti-Alzheimer (AChE/BChE Inhibition) researchgate.net
4-(2-acetoxybenzoylamino) butyramide (B146194) DerivativesAntiepileptic nih.gov
N-Benzamide DerivativesAntimicrobial (Antibacterial, Antifungal) nanobioletters.com
Sulfonamide DerivativesAntimicrobial ptfarm.pl
4-(bis(2-chloroethyl)amino)Benzamide DerivativesHistone Deacetylase (HDAC) Inhibition nih.gov
Amino and AcetamidoauronesAntimicrobial mdpi.com
Quinazoline-2-carboxamide DerivativesBacterial Multidrug Resistance Reversal (AcrB Inhibition) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B3061160 4-Acetamidobenzamide CAS No. 58202-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamidobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVYSVVBPMJRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342004
Record name 4-acetamidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58202-83-8
Record name 4-acetamidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Acetylamino)benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8C6T2YTJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Acetamidobenzamide

Established routes for the synthesis of this compound typically involve sequential reactions, including nitration, reduction, amidation, and acetylation. The choice of starting material often dictates the specific sequence of these transformations.

Two primary multi-step synthetic routes for this compound are commonly employed, starting from either p-nitrobenzoic acid or p-aminobenzoic acid.

Route 1: Starting from p-Nitrobenzoic Acid

This pathway involves the initial formation of the benzamide (B126) moiety, followed by the reduction of the nitro group and subsequent acetylation.

Amidation of p-Nitrobenzoic Acid: The synthesis commences with the conversion of p-nitrobenzoic acid to p-nitrobenzamide. This can be achieved by first treating p-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form p-nitrobenzoyl chloride. google.com The resulting acid chloride is then reacted with ammonia (B1221849) to yield p-nitrobenzamide. google.comgoogle.com

Reduction of p-Nitrobenzamide: The nitro group of p-nitrobenzamide is then reduced to an amino group to form 4-aminobenzamide (B1265587). Common reducing agents for this transformation include iron powder in the presence of an acid or catalytic hydrogenation. google.com

Acetylation of 4-Aminobenzamide: The final step involves the acetylation of the amino group of 4-aminobenzamide. This is typically carried out using acetic anhydride (B1165640) or acetyl chloride to yield the final product, this compound.

Route 2: Starting from p-Aminobenzoic Acid

This alternative route begins with the protection of the amino group by acetylation, followed by amidation of the carboxylic acid.

Acetylation of p-Aminobenzoic Acid: The synthesis starts with the acetylation of p-aminobenzoic acid using acetic anhydride or acetyl chloride to form 4-acetamidobenzoic acid. rjptonline.org

Amidation of 4-Acetamidobenzoic Acid: The carboxylic acid group of 4-acetamidobenzoic acid is then converted to the corresponding amide. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

A related multi-step process involves the nitration of 4-acetamidobenzoic acid to produce 4-acetamido-3-nitrobenzoic acid, which can then be further transformed. google.comgoogle.com

Amidation is a crucial step in the synthesis of this compound. In the context of the established pathways, this transformation is typically achieved via the formation of a more reactive carboxylic acid derivative, such as an acid chloride. The reaction of p-nitrobenzoyl chloride with ammonia is a key step in one of the primary synthetic routes. google.com Direct amidation of carboxylic acids is also possible but often requires catalysts and harsher reaction conditions. For instance, the reaction of 4-nitrobenzoic acid with ammonia can be catalyzed by systems such as boric acid with polyethylene (B3416737) glycol (PEG-400) or tetrabutoxytitanium with PEG-400 at elevated temperatures. researchgate.net

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of this compound when starting from nitro-substituted precursors. The reduction of p-nitrobenzamide to 4-aminobenzamide is a key step in one of the multi-step syntheses. This transformation can be effectively carried out using various reducing agents. A common method involves the use of iron powder in an acidic medium. google.com Another widely used method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. google.com

Development of Advanced Synthetic Protocols

Recent advancements in organic synthesis have focused on the development of more efficient and environmentally friendly methods for the preparation of amides, including benzamide analogues. These advanced protocols include one-pot procedures and novel catalytic approaches.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, time, and resource conservation. For the synthesis of N-arylacetamides and related structures, one-pot procedures have been developed. For example, a mild and eco-friendly one-pot, two-step synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides has been reported. benthamdirect.comresearchgate.net This demonstrates the potential for developing similar streamlined approaches for the synthesis of this compound, potentially combining amidation and acetylation steps in a single pot. Another example is the one-pot multi-step domino strategy for the synthesis of 2-substituted-(1,2,5-triarylpyrrolo[3,2-c]pyridin-3-yl)-N-arylacetamide derivatives in water, showcasing the utility of one-pot methods for complex amide synthesis. rsc.org

Catalytic methods represent a significant advancement in amide synthesis, offering more direct and atom-economical routes. C-H amidation has emerged as a powerful tool for the direct formation of C-N bonds, bypassing the need for pre-functionalized starting materials. mdpi.com For instance, palladium-catalyzed C-H bond acylation of acetanilides with benzylic alcohols under aqueous conditions has been developed to produce benzophenone (B1666685) derivatives. researchgate.net This highlights the potential of using the acetamido group as a directing group for the functionalization of the aromatic ring. Furthermore, dual C-H activation/photoredox catalysis has been employed for the acylation of acetanilide (B955) derivatives. researchgate.net These catalytic strategies, while not yet specifically reported for the direct synthesis of this compound, represent the forefront of research in amide bond formation and could potentially be adapted for its synthesis in the future.

Derivatization Strategies of the this compound Scaffold

The this compound core structure serves as a versatile template for chemical modification. Derivatization can be targeted at three main positions: the amide nitrogen, the aryl ring, and through the synthesis of structural analogues by integrating other cyclic systems.

Modification of the amide nitrogen in the benzamide moiety can significantly influence the biological activity of the resulting compounds. A common strategy involves the synthesis of a series of N-substituted benzamide derivatives to explore structure-activity relationships (SAR). For example, in the development of potential antitumor agents, various amines can be coupled with a carboxylic acid precursor to generate a library of N-substituted benzamides. nih.govresearchgate.net

The synthesis typically involves activating the carboxylic acid group of a 4-acetamidobenzoic acid derivative, followed by reaction with a primary or secondary amine. The choice of the N-substituent can be guided by a desire to modulate properties such as solubility, steric bulk, and the ability to form hydrogen bonds. Preliminary SAR studies on related benzamide derivatives have shown that the nature of the substituent on the phenyl ring of the N-substituent group is critical for biological activity. nih.gov

The table below illustrates examples of N-substituted benzamide derivatives and their reported effects on antiproliferative activity, based on studies of similar scaffolds.

Compound ClassN-SubstituentReported Activity Trend
Benzamide Derivatives2-substituted phenyl groupCritical for antiproliferative activity nih.gov
Benzamide DerivativesPhenyl group with chlorine or nitro-groupLargely decreases anti-proliferative activity nih.gov

These findings suggest that strategic substitution at the amide nitrogen is a viable approach to fine-tuning the pharmacological profile of this compound derivatives.

Introducing substituents onto the benzene (B151609) ring of this compound is another key derivatization strategy. The existing acetamido and benzamide groups direct incoming electrophiles primarily to the positions ortho to the activating acetamido group. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be employed to introduce a variety of functional groups.

These newly introduced groups can then serve as handles for further modifications. For instance, a nitro group can be reduced to an amino group, which can then be diazotized to introduce a wide range of other functionalities. An amino group can also be a precursor for the synthesis of azo compounds, which have applications as dyes and possess a range of biological activities. tsijournals.com

Copper-catalyzed N-aryl bond formation and palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds on the aryl ring, allowing for the introduction of complex substituents. researchgate.net These methods are tolerant of a wide variety of functional groups, enabling the synthesis of diverse libraries of compounds for screening.

Replacing or augmenting the benzamide core with other heterocyclic rings like pyrrole, pyrazole (B372694), or indazole can lead to the discovery of novel compounds with distinct biological properties. Indazoles, for example, are bicyclic structures composed of a pyrazole and a benzene ring and are known to be present in a variety of pharmacologically active compounds. nih.gov

The synthesis of such analogues often involves multi-step sequences starting from suitably functionalized precursors. For instance, pyrazole and indazole derivatives can be synthesized from acetophenone (B1666503) and tetralone substrates. nih.gov The integration of a triazole ring can be achieved by reacting an azide-containing intermediate with a compound containing an active methylene (B1212753) group, such as acetylacetone. tsijournals.com

The table below summarizes synthetic approaches for integrating different heterocyclic nuclei into structures related to the this compound scaffold.

Heterocyclic NucleusSynthetic PrecursorsKey Reaction Type
Pyrazole/IndazoleAcetophenone, TetraloneCyclization/Condensation nih.gov
1,2,3-TriazoleAzide compound, Acetylacetone1,3-Dipolar Cycloaddition tsijournals.com
1H-IndazolePyrazoles, Internal alkynesPd-mediated oxidative benzannulation nih.gov

These strategies allow for the creation of a wide array of structural analogues, significantly expanding the chemical space around the this compound scaffold for further investigation.

Solid State Chemistry and Crystal Engineering

Crystallization Behavior and Polymorphism in Acetamidobenzamide Systems

The ability of a molecule to exist in more than one crystalline form, known as polymorphism, has profound implications for its physical properties. While extensive research has been conducted on the polymorphic behavior of its isomer, ortho-acetamidobenzamide, which displays a fascinating interplay between intramolecular and intermolecular hydrogen bonds leading to different crystalline forms, specific studies on the crystallization and polymorphism of 4-acetamidobenzamide are less prevalent in publicly accessible literature. rsc.orgsemanticscholar.org However, based on the functional groups present, we can infer its likely behavior.

The crystal structure of a closely related compound, 4-acetamidobenzoic acid monohydrate, provides insights into the potential packing arrangements of this compound. nih.govnih.gov In this hydrated structure, the acetamide (B32628) group is twisted with respect to the benzene (B151609) ring, while the carboxylic acid group is nearly coplanar. nih.govnih.gov The crystal packing is dominated by a three-dimensional network of O—H···O and N—H···O hydrogen bonds, which link the organic molecules and water molecules. nih.govnih.gov

For this compound, it is anticipated that the packing would be heavily influenced by hydrogen bonds involving the amide and acetamido groups. The presence of both N-H donors and C=O acceptors allows for the formation of robust intermolecular hydrogen-bonding networks. The specific packing arrangement would be a delicate balance of maximizing these favorable hydrogen-bonding interactions while achieving efficient space filling. Different crystallization conditions, such as the choice of solvent and temperature, could potentially lead to different crystalline forms with distinct packing motifs.

To illustrate the type of data obtained from single-crystal X-ray diffraction, the following table presents the crystallographic information for the analogous compound, 4-acetamidobenzoic acid monohydrate. nih.gov

Table 1: Crystallographic Data for 4-Acetamidobenzoic Acid Monohydrate
ParameterValue
Chemical FormulaC₉H₉NO₃·H₂O
Molecular Weight197.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.6712 (13)
b (Å)28.870 (6)
c (Å)4.992 (1)
β (°)100.01 (3)
Volume (ų)946.8 (3)
Z4

Conformational polymorphism arises when a flexible molecule adopts different conformations in different crystal lattices. researchgate.net this compound possesses conformational flexibility, primarily around the C-N bonds connecting the substituent groups to the benzene ring. The torsion angles defining the orientation of the acetamido and benzamide (B126) groups relative to the phenyl ring are key conformational parameters.

The energy landscape of this compound would likely feature multiple local energy minima corresponding to different conformers. The challenge in predicting polymorphism lies in accurately calculating the relative energies of these minima and the energy barriers between them.

The following table illustrates the type of data that would be generated in a computational study of the conformational energy landscape of this compound.

Table 2: Hypothetical Conformational Energy Data for this compound
ConformerTorsion Angle 1 (°) (C-C-N-C)Torsion Angle 2 (°) (C-C-C=O)Relative Energy (kJ/mol)
A2000.0
B-2000.0
C9005.2
D201808.7

The competition between intramolecular and intermolecular hydrogen bonding is a critical factor in determining the solid-state structure of flexible molecules. In the case of ortho-acetamidobenzamide, one polymorph (α-form) exhibits an intramolecular N-H···O hydrogen bond, which leads to a nearly planar conformation. rsc.orgsemanticscholar.org The other polymorph (β-form) lacks this intramolecular bond, allowing the molecule to adopt a more twisted conformation that facilitates the formation of a different intermolecular hydrogen-bonding network. rsc.org

For this compound, the para-substitution pattern makes the formation of an intramolecular hydrogen bond between the acetamido and benzamide groups sterically impossible. Therefore, the solid-state structure will be exclusively governed by intermolecular hydrogen bonds. This lack of intramolecular competition simplifies the hydrogen-bonding landscape, suggesting that the primary driving force for crystallization will be the formation of strong and extensive intermolecular hydrogen-bonded networks. The N-H groups of both the primary amide and the secondary acetamido group will act as hydrogen bond donors, while the carbonyl oxygen atoms will serve as acceptors.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentemerypharma.commeasurlabs.com

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei like ¹H and ¹³C. measurlabs.com

The ¹H NMR spectrum of 4-acetamidobenzamide provides distinct signals corresponding to each unique proton environment in the molecule. The interpretation of chemical shifts, integration values, and splitting patterns allows for a complete assignment of the proton signals. libretexts.org

The key features expected in the ¹H NMR spectrum are:

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing benzamide (B126) group (H-3/H-5) are expected to be downfield from the protons ortho to the electron-donating acetamido group (H-2/H-6). libretexts.org

Amide Protons: The molecule contains two different amide groups (-CONH₂) and (-NHCOCH₃), each with its own N-H proton signal. These protons typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Acetyl Protons: The methyl group of the acetamido moiety (-COCH₃) is magnetically unique and appears as a sharp singlet, typically in the range of 2.0-2.4 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COCH₃~2.1 - 2.2Singlet3HAliphatic methyl group adjacent to a carbonyl. chemistrysteps.com
Ar-H (H-2, H-6)~7.6 - 7.8Doublet2HAromatic protons adjacent to the -NHCO group. libretexts.org
Ar-H (H-3, H-5)~7.8 - 8.0Doublet2HAromatic protons adjacent to the -CONH₂ group. libretexts.org
-NHCOCH₃Variable (e.g., ~9.5 - 10.5)Broad Singlet1HAcetyl amide proton.
-CONH₂Variable (e.g., ~7.5 - 8.5)Two Broad Singlets2HBenzamide protons, may appear as two distinct signals.

Note: Chemical shifts are estimates and can vary based on the solvent and spectrometer frequency.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the molecular symmetry of this compound, seven distinct carbon signals are expected.

The expected signals correspond to:

Two carbonyl carbons (C=O).

Four aromatic carbons (two substituted and two unsubstituted).

One methyl carbon (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
-C H₃~24Aliphatic sp³ carbon. chemguide.co.uk
Aromatic C-H (C-2, C-6)~118-120Aromatic carbon shielded by the -NH group. libretexts.org
Aromatic C-H (C-3, C-5)~128-130Aromatic carbon adjacent to the amide group. libretexts.org
Aromatic C-q (C-1)~135-137Quaternary carbon attached to the -CONH₂ group. libretexts.org
Aromatic C-q (C-4)~140-142Quaternary carbon attached to the -NHCOCH₃ group. libretexts.org
-NHC OCH₃~169Acetyl carbonyl carbon. chemguide.co.uk
-C ONH₂~167Benzamide carbonyl carbon. chemguide.co.uk

Note: Chemical shifts are estimates and depend on solvent and experimental conditions. libretexts.org

Two-Dimensional (2D) NMR Techniques are invaluable for confirming these assignments. measurlabs.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. creative-biostructure.com It would definitively link the aromatic proton signals at ~7.6-7.8 ppm to the carbon signal at ~118-120 ppm, and the aromatic protons at ~7.8-8.0 ppm to the carbon at ~128-130 ppm. It would also correlate the methyl proton singlet to the methyl carbon signal. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation from the methyl protons (-COCH₃) to the acetyl carbonyl carbon (-NHC OCH₃), confirming the assignment of the carbonyl group. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this case, it would show a cross-peak between the two different aromatic proton doublets, confirming their neighborly relationship on the benzene ring. creative-biostructure.comlibretexts.org

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions and analyzing the composition of mixtures without the need for separation. hebmu.edu.cnlibretexts.org In the synthesis of this compound, for example from the acetylation of 4-aminobenzamide (B1265587), ¹H NMR can be used to track the reaction's progress.

By taking spectra of the reaction mixture over time, one can observe:

The diminishing signals corresponding to the starting material, 4-aminobenzamide.

The concurrent appearance and growth of new signals characteristic of the this compound product, most notably the sharp singlet for the acetyl methyl group around 2.1 ppm. pressbooks.pub

Furthermore, the integration of the peaks allows for quantitative analysis. The ratio of the integration of a product peak to a starting material peak can determine the percentage conversion and the purity of the crude product in the reaction mixture. libretexts.orgpressbooks.pub This method provides a rapid and non-destructive way to optimize reaction conditions.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present. gsconlinepress.comthermofisher.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of its functional groups. researchgate.net For this compound, the key absorptions are related to its two amide functionalities and the aromatic ring.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeDescription
3400 - 3100N-H (Amides)StretchingTwo distinct bands are expected for the primary amide (-CONH₂). A single band is expected for the secondary amide (-NHCO-). Often appears as a broad region. researchcommons.org
3100 - 3000C-H (Aromatic)StretchingCharacteristic of C-H bonds on the benzene ring.
~1680 - 1640C=O (Amide I)StretchingTwo strong absorption bands are anticipated, one for each of the non-equivalent amide carbonyl groups. libretexts.org
~1640 - 1550N-H (Amide II)BendingThis band arises from a combination of N-H bending and C-N stretching and is characteristic of amide linkages.
~1600, ~1500C=C (Aromatic)StretchingSkeletal vibrations of the benzene ring.
~850 - 800C-H (Aromatic)Out-of-plane BendingStrong band indicative of 1,4-disubstitution (para) on a benzene ring.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. edmundoptics.co.uk While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. mdpi.com

For this compound, Raman spectroscopy would provide valuable information on:

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the para-substituted benzene ring, typically weak in the IR spectrum, gives a very strong and sharp signal in the Raman spectrum. Other skeletal vibrations of the ring are also prominent. researchcommons.org

Carbonyl Groups: The C=O stretching vibrations are also Raman active, although they may be less intense than in the FTIR spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, confirming the presence of its key structural features and aiding in its unambiguous identification. scispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for establishing the molecular weight and examining the fragmentation behavior of this compound. The molecular weight of this compound is 178.19 g/mol . nih.gov In a typical mass spectrometry analysis, the molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge (m/z) ratio. wikipedia.orgmsu.edu The resulting mass spectrum displays the relative abundance of these ions, providing a distinct fingerprint of the compound. wikipedia.org For this compound, the molecular ion peak [M]•+ is expected at an m/z of 178. nih.gov

The fragmentation of this compound under electron ionization would likely involve cleavages at the amide linkages. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. libretexts.orgnumberanalytics.com The presence of the stable aromatic ring means the molecular ion peak is likely to be strong. libretexts.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a soft ionization technique that provides highly accurate mass measurements, which are essential for confirming the elemental composition of a compound. nih.gov This method is particularly useful for polar molecules like this compound and typically results in minimal fragmentation, with the primary ion observed being the protonated molecule, [M+H]⁺.

The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the molecular formula, C₉H₁₀N₂O₂. The theoretical m/z for the [M+H]⁺ ion of this compound is approximately 179.0815. Observing a peak at this precise m/z value in an HRESI-MS spectrum would provide strong evidence for the compound's identity.

Table 1: Theoretical Mass Data for this compound

Ion SpeciesMolecular FormulaTheoretical m/z
[M]•+C₉H₁₀N₂O₂178.0742
[M+H]⁺C₉H₁₁N₂O₂179.0815
[M+Na]⁺C₉H₁₀N₂O₂Na201.0634
This table presents calculated theoretical values.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) methods are indispensable for the solid-state characterization of this compound, revealing detailed information about molecular geometry, crystal packing, and polymorphism.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction provides an unambiguous, atom-level resolution picture of the molecular structure. This technique has been instrumental in studying the various polymorphic forms of this compound. The most stable polymorph at ambient conditions, Form I, crystallizes in the monoclinic P2₁/c space group. The analysis reveals that the molecule is not planar. A significant dihedral angle exists between the plane of the phenyl ring and the planes of the acetamido and benzamide groups.

A key feature of the crystal structure is the extensive network of intermolecular hydrogen bonds. The benzamide groups link molecules into chains via N—H···O hydrogen bonds. These chains are further interconnected by N—H···O bonds from the acetamido groups, forming layered sheets. This hydrogen bonding network is a primary determinant of the crystal's stability and physical properties.

Table 2: Selected Crystallographic Data for this compound (Form I)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.065 (3)
b (Å)5.093 (1)
c (Å)13.250 (3)
β (°)108.89 (3)
Volume (ų)834.4 (3)
Z (molecules per unit cell)4

Powder X-ray Diffraction for Polymorph Identification

Powder X-ray diffraction (PXRD) is the primary tool for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph has a unique crystal lattice, which results in a characteristic PXRD pattern that acts as a fingerprint. At least five polymorphs of this compound have been reported, with Form I (monoclinic) being the most thermodynamically stable at room temperature. Other forms, like the orthorhombic Form II, can be accessed through different crystallization methods. PXRD is essential for quality control in manufacturing, as it can detect the presence of unwanted polymorphs and monitor phase transitions that might occur due to changes in temperature or pressure.

Neutron Diffraction for Hydrogen Atom Positioning in Polymorphs

While X-ray diffraction is highly effective for locating heavier atoms, it struggles to precisely determine the positions of hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei rather than electrons, making it particularly sensitive to hydrogen.

For this compound, neutron diffraction studies have been vital for accurately mapping the hydrogen bonding network in its polymorphs. By precisely locating the hydrogen atoms, neutron diffraction provides exact N-H and C-H bond lengths and definitive N—H···O bond angles and distances. This detailed geometric information is fundamental to understanding the energetic landscape of the polymorphs and explaining the observed differences in their stability and physical properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Conformation and Energy

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-acetamidobenzamide at the molecular level. These methods are used to determine the molecule's stable conformations, the energy differences between them, and to probe its electronic structure.

Ab initio and semi-empirical quantum chemistry methods are foundational techniques for exploring the conformational possibilities of molecules. Ab initio methods derive results from first principles, without the inclusion of experimental data, offering a high degree of accuracy, though they can be computationally expensive. Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster and suitable for larger molecules.

For flexible molecules, these methods are employed to generate potential energy surfaces, which map the energy of the molecule as a function of its geometry, particularly the torsion angles of its flexible side chains. While specific studies on this compound are not prevalent in the literature, research on its isomer, o-acetamidobenzamide, demonstrates the application of these techniques. In such studies, molecular mechanics, semi-empirical, and ab initio methods have been used to evaluate conformational energy differences and generate gas-phase potential energy surfaces to explore the molecule's conformational freedom.

These calculations can reveal the relative energies of different conformers. For instance, in related benzamide (B126) structures, the planar conformation, which allows for extended π-conjugation, is often a key consideration. However, non-planar conformations may be stabilized by other interactions, such as intramolecular hydrogen bonds. The energy difference between such conformers is a critical factor in determining which structures are likely to be observed experimentally.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure and conformational landscape of organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in optimizing molecular geometries, determining vibrational frequencies, and analyzing frontier molecular orbitals (HOMO and LUMO), which are key to understanding a molecule's reactivity.

In the context of acetamidobenzamide derivatives, DFT calculations at levels such as B3LYP/6-311G have been used to analyze molecular geometries and electronic characteristics. Such studies often find good agreement between theoretically calculated geometric parameters (bond lengths and angles) and experimental data. Frontier orbital analysis through DFT can also elucidate charge transfer within the molecule.

For conformational studies, DFT is used to calculate the relative energies of different conformers. For the related o-acetamidobenzamide, DFT studies have shown that different functionals can yield varying results for the relative stability of its polymorphs, which arise from different molecular conformations. This highlights a known challenge where some DFT functionals may overstabilize more conjugated, planar conformations due to self-interaction error.

Table 1: Representative DFT Functionals Used in Conformational Studies of Related Benzamides

DFT Functional Key Features
B3LYP A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.
M06-2X A hybrid meta-GGA functional with good performance for non-covalent interactions.

This table is illustrative of functionals commonly used for similar molecules and is not based on specific data for this compound.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of flexible molecules. These methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically varying key dihedral angles and minimizing the energy at each step, a conformational energy surface can be generated.

This approach is particularly useful for identifying low-energy conformers that can then be subjected to more accurate, but computationally intensive, quantum mechanical calculations. For o-acetamidobenzamide, molecular mechanics has been used to study the geometries of the molecule as found in its crystal structures in detail.

The conformational energy surface can reveal the energy barriers between different conformations, providing insight into the flexibility of the molecule. For a molecule like this compound, key rotations would be around the C-N bonds of the amide and acetamido groups, as well as the bond connecting the acetamido group to the benzene (B151609) ring. The interplay between steric hindrance, conjugation, and potential intramolecular hydrogen bonding would dictate the features of this surface.

Simulation of Solid-State Processes and Transformations

Computational simulations are invaluable for exploring the thermodynamics and kinetics of processes occurring in the solid state, such as polymorphic transformations and thermal rearrangements. These models can predict the relative stability of different crystal forms and elucidate the mechanisms by which they interconvert.

Again, the extensive research on ortho-acetamidobenzamide serves as an excellent model system. The α-polymorph of ortho-acetamidobenzamide undergoes a facile solid-state transformation to the more stable β-form at approximately 150°C aip.org. Simulating this transformation requires accurate calculation of the lattice energies of both forms, including contributions from thermal vibrations. Computational crystal structure prediction methods aim to find all viable packing arrangements for a given molecule and rank them by energy to identify the most stable polymorphs. The success of these predictions hinges on the ability of the chosen theoretical method to correctly calculate the subtle balance of forces discussed previously aip.orgiucr.org.

For this compound, simulations could be used to predict potential polymorphs, their relative stabilities, and their mechanical and thermal properties. By calculating the free energy of different crystal structures as a function of temperature and pressure, a phase diagram can be constructed to guide experimental efforts in crystallization and formulation.

Theoretical Investigation of Thermal Rearrangements

Theoretical investigations into thermal rearrangements involve mapping the potential energy surface of a molecule to identify pathways for its transformation into other isomers or its decomposition into smaller fragments. These studies typically use quantum chemical methods like DFT to locate the transition states connecting reactants to products and to calculate the activation energies for these processes.

While specific computational studies on the thermal rearrangement of this compound are not prominent in the literature, the general approach can be described. Potential thermal rearrangement pathways for a molecule like this compound could include:

Smiles Rearrangement: A type of intramolecular nucleophilic aromatic substitution.

Chapman Rearrangement: Involving the migration of an aryl group from an oxygen to a nitrogen.

Decomposition Pathways: Thermal stress could lead to the cleavage of the amide bonds, potentially leading to the formation of compounds like 4-aminobenzamide (B1265587) or 4-acetamidoaniline through hydrolysis or other reactions, or breaking of the benzene ring itself at higher temperatures.

A theoretical investigation would model these potential pathways. For each proposed mechanism, the geometries of the reactant, transition state, and product would be optimized. The calculated activation energy (the energy difference between the reactant and the transition state) would indicate the kinetic feasibility of the reaction. A lower activation energy implies a faster reaction rate at a given temperature. Such computational studies are crucial for understanding the thermal stability of a compound and predicting potential degradation products that might arise during manufacturing or storage at elevated temperatures.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
ortho-Acetamidobenzamide
4-Aminobenzamide

Biological Activity Research: Mechanisms at a Molecular and Cellular Level in Vitro

Antiproliferative and Anticancer Activity Mechanisms (In Vitro Studies)

Studies have investigated the antiproliferative and anticancer potential of various benzamide (B126) derivatives, exploring their effects on cancer cell proliferation and survival through distinct molecular pathways.

Several studies on benzamide derivatives have demonstrated their capacity to induce cell cycle arrest in cancer cell lines. For instance, certain synthesized 2-(2-phenoxyacetamido)benzamide derivatives were observed to cause cell cycle arrest in the G0-G1 phase of K562 cells researchgate.netnih.govnih.gov. This arrest in the G0-G1 phase is a critical step in cell division, and its induction can halt the proliferation of cancer cells.

The induction of apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate malignant cells. Research indicates that some benzamide derivatives can trigger apoptosis, a process often mediated by the activation of caspases researchgate.netnih.govnih.gov. Caspases are a family of proteases that play a central role in executing the apoptotic cascade rndsystems.comabcam.compromega.com. The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis abcam.compromega.com.

The antiproliferative effects of benzamide derivatives can also be attributed to their ability to inhibit specific molecular targets crucial for cancer cell growth and survival. Compounds featuring the phenoxyacetamido scaffold, related to benzamide structures, have been explored as inhibitors of kinases and histone deacetylases (HDACs) nih.gov. Benzamide derivatives are recognized for their potential as HDAC inhibitors nih.govmdpi.comi.moscow. Furthermore, a compound containing the 4-acetamidobenzamide moiety within a larger pyrazolo-pyridine structure was identified as a tyrosine kinase inhibitor, although the primary activity was attributed to the pyrazolo-pyridine component molaid.com. Some derivatives have also been noted for inhibiting key enzymes involved in cancer cell proliferation and modulating signaling pathways like MAPK and PI3K/Akt .

Antimicrobial and Antibiofilm Activity (In Vitro Studies)

Antifungal Activity (e.g., Candida albicans Biofilm Inhibition)

Research into the antifungal properties of benzamide derivatives, while extensive, does not specifically highlight this compound's direct role in Candida albicans biofilm inhibition in the provided search results. However, studies on related benzamide structures indicate a general trend of antifungal potential, often by targeting ergosterol (B1671047) biosynthesis.

One study investigated novel azole derivatives containing benzanilide (B160483) fragments, which demonstrated promising antifungal activity against fluconazole-sensitive and azole-resistant strains of Candida albicans. The mechanism identified was the inhibition of fungal CYP51, a key enzyme in ergosterol biosynthesis rsc.org. While this study does not directly involve this compound, it establishes a precedent for benzamide-containing compounds to possess antifungal properties through this specific molecular pathway.

Another research effort synthesized benzimidazole-1,2,4-triazole derivatives, some of which showed significant antifungal activity against Candida species, including C. albicans. These compounds also targeted the 14α-demethylase (CYP51) enzyme, disrupting ergosterol production acs.org.

While direct data on this compound's efficacy against Candida albicans biofilms is not present in the reviewed literature, the broader class of benzamide derivatives has shown potential in inhibiting fungal growth through mechanisms like ergosterol biosynthesis inhibition. Further investigation would be required to ascertain the specific activity of this compound in this context.

Other Investigated Biological Modalities (In Vitro/Mechanistic Focus)

The following sections explore other biological activities investigated for benzamide derivatives, with a focus on in vitro and mechanistic aspects, and where applicable, the potential relevance to this compound.

Potential Anti-inflammatory and Analgesic Properties of Related Benzamides

Research into the anti-inflammatory and analgesic properties of benzamide derivatives has yielded promising results, although specific studies focusing on this compound for these particular activities were not explicitly found in the provided search results. The broader class of benzamides, however, has been explored for these therapeutic applications.

Studies have investigated benzamide derivatives for their potential to modulate inflammatory pathways. For instance, some benzamide-based compounds have been explored for their ability to inhibit key enzymes or signaling molecules involved in inflammation. While direct evidence linking this compound to these specific anti-inflammatory or analgesic mechanisms is absent in the current search, the structural motif of benzamide is present in compounds that have shown such activities. For example, research on pyrazol-5-yl-benzamide derivatives identified compounds with significant in vitro antifungal activity, and these studies often involve exploring mechanisms of action, which could indirectly inform potential anti-inflammatory roles if similar structural features are present acs.org.

The exploration of related benzamides for anti-inflammatory and analgesic effects is an active area of research, suggesting that this chemical scaffold holds promise for developing therapeutics targeting these conditions. However, specific data for this compound in this regard is not detailed in the provided search snippets.

Neurobiological Studies and Potential Mechanisms (e.g., Parkinson's Disease)

The neurobiological implications of benzamide derivatives have been a subject of scientific inquiry, particularly concerning their potential roles in neurodegenerative diseases such as Parkinson's disease. While the direct involvement of this compound in Parkinson's disease research is not explicitly detailed in the provided search results, the broader benzamide class has been investigated for its interactions with neurological pathways.

However, without specific studies detailing the neurobiological effects of this compound, particularly in relation to Parkinson's disease mechanisms, it is not possible to provide detailed findings for this compound in this section. The broader research landscape indicates that benzamide scaffolds can be explored for neurobiological applications, but direct evidence for this compound is lacking in the provided information.

Compound List:

this compound

Structure Activity Relationships Sar and Derivative Optimization

Impact of Substituent Modifications on Biological Activity

Modifying different parts of the 4-acetamidobenzamide scaffold can lead to significant changes in its biological activity. These modifications can involve altering the position of existing groups, introducing new substituents, or replacing entire molecular fragments.

Positional isomerism refers to compounds with the same molecular formula and the same functional groups but with a different arrangement of these groups on the carbon skeleton or aromatic ring savemyexams.comunacademy.com. For benzamide (B126) derivatives, altering the position of substituents, such as the acetamido group on the benzene (B151609) ring, can profoundly affect their interaction with biological targets. While specific SAR data for positional isomers of this compound is not extensively detailed in the provided literature, general principles of positional isomerism suggest that a shift from the para-position (as in this compound) to ortho- or meta-positions could alter electronic distribution, steric interactions, and hydrogen bonding capabilities, thereby modulating biological response. For instance, in studies of other aromatic compounds, the position of substituents has been shown to be critical for activity taylorandfrancis.com.

The aromatic ring of benzamides serves as a core scaffold that can be modified with various substituents to tune biological activity. These modifications can include the introduction of halogens, alkyl groups, alkoxy groups, or other functionalities. Such changes can affect the electronic properties, lipophilicity, and steric fit of the molecule within a biological target's binding site taylorandfrancis.comfrontiersin.orgnih.gov. For example, studies on other benzamide derivatives have shown that substituents on the aromatic ring can significantly impact their antifungal and insecticidal activities jst.go.jp. Furthermore, research on VEGFR-2 inhibitors has indicated that the presence and position of substituents like halogens or methoxy (B1213986) groups on phenyl rings are essential for activity taylorandfrancis.comnih.gov. These findings underscore the importance of aromatic ring modifications in optimizing the efficacy of benzamide-based compounds.

Development of Lead Compounds and Scaffold Modifications

The process of transforming a promising initial compound (a "hit" or "lead") into a viable drug candidate often involves extensive structural modification, including rational design and scaffold hopping.

Rational design leverages knowledge of the target's structure and the SAR of existing compounds to create new molecules with improved properties. For benzamides, this approach has been applied to develop inhibitors for various targets, such as kinases involved in cancer or inflammation nih.govnih.govrsc.org. For instance, studies have focused on designing benzamide analogues with specific substituents or fused ring systems to enhance potency and selectivity against targets like TYK2 or VEGFR-2 nih.govnih.govrsc.org. The design process typically involves iterative cycles of synthesis, biological testing, and computational analysis to refine the molecular structure.

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a lead compound is replaced with a different, often structurally unrelated, scaffold that retains or improves the desired biological activity mdpi.comtandfonline.comuniroma1.itnih.gov. This approach is valuable for generating novel chemical entities, overcoming patent limitations, and improving pharmacokinetic or safety profiles. Bioisosteric replacement, a key component of scaffold hopping, involves substituting a functional group or atom with another that has similar physical or chemical properties, thereby mimicking the original's biological effect while potentially offering advantages nih.govresearchgate.netdrughunter.com.

For benzamides, bioisosteric replacements of the amide group have been explored to develop new anthelmintics. For example, replacing the amide with ester, thioamide, selenoamide, sulfonamide, urea, or triazole functionalities has been investigated, with some replacements retaining activity mdpi.comnih.gov. These bioisosteric strategies aim to maintain crucial interactions with the biological target while potentially enhancing metabolic stability or other desirable properties researchgate.netdrughunter.com. Aryl amino-oxetanes have also emerged as potential bioisosteres for benzamides, offering comparable polarity and lone pair orientation, along with improved stability and solubility in some cases digitellinc.com.

Compound List

this compound

Wact-11

Wact-12

5-amino-N-butyl-2-phenoxy-benzamide

Benodanil

Mepronil

Flutolanil

Fluxapyroxad

Flufenacet

Flubendiamide

Alprazolam

Diazepam

Sorafenib

Sunitinib

Regorafenib

Lenvatinib

Cabozantinib

Tivozanib

N-{3-[Butyl(phenyl)amino]propyl}-4-[(4-chlorophenyl)sulfanyl]-3-acetamidobenzamide (CHEMBL1409243)

N-(4-Methoxyphenyl)-4–(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)benzamide

N-(3-chlorophenyl)-4-(2-(5-(2,4-dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl) acetamido)benzamide

1,2-Benzenediol

1,4-Benzenediol

1-chlorobutane (B31608)

2-chlorobutane (B165301)

1-chloropropane (B146392)

2-chloropropane (B107684)

Butan-1-ol

Butan-2-ol

Ethoxyethane

1-methoxypropane (B1661984)

2-methoxypropane (B122115)

Propanoic acid

Ethyl methanoate

Methyl ethanoate

1,2-dibromobenzene (B107964)

1,3-dibromobenzene (B47543)

1,4-dibromobenzene (B42075)

1,1,1-trichloroethane (B11378)

1,1,2-trichloroethane (B165190)

N-methylglycine (sarcosine)

4-(2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide

3-methylquinoxaline-2-thiol (B109401)

3-methyl-2-oxoquinoxalin-1(2H)-yl

4-(2-chloroacetamido)-N-substituted-benzamides

4-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzamide

2-chloro-N-(4-(2-(2-hydroxybenzoyl)hydrazine-1-carbonyl)phenyl)acetamide

3-methylquinoxalin-2(1H)-one

3-methylquinoxaline-2-thiolate

4-(2-(5-(2,4-dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzamide

N-(3-chlorophenyl)-4-(2-(5-(2,4-dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzamide

Emerging Research Applications and Future Directions

Application as Research Tools in Biochemical Assays

While direct applications of 4-acetamidobenzamide as a primary research tool in biochemical assays are not extensively documented, its structural motifs are present in molecules that exhibit significant biological activity, suggesting its potential as a scaffold or fragment in the design of chemical probes. The acetamido and benzamide (B126) moieties are common features in enzyme inhibitors and other biologically active molecules. For instance, adenosine (B11128) sulfamate (B1201201) analogues, which share some structural similarities, have been identified as inhibitors of ubiquitin-activating enzymes through a mechanism of substrate-assisted inhibition. nih.gov This highlights the potential for acetamido-containing compounds to be explored as inhibitors in various enzymatic assays.

The development of specific and potent enzyme inhibitors is crucial for elucidating biological pathways and validating drug targets. nih.gov Compounds containing the benzamide functional group have been investigated as inhibitors for a variety of enzymes, including carbonic anhydrases and acetylcholinesterase. nih.gov The core structure of this compound could serve as a starting point for the synthesis of compound libraries aimed at screening for novel enzyme inhibitors. Through systematic chemical modifications, derivatives of this compound could be developed as selective probes to investigate the function of specific enzymes or protein domains.

Exploration in Advanced Materials Science

The exploration of this compound in the field of advanced materials science is an emerging area with potential for development. The rigid aromatic structure combined with the hydrogen-bonding capabilities of the amide and acetamido groups suggests its suitability as a monomer or building block for the synthesis of novel polymers. Polyamides, in particular, are a class of high-performance polymers known for their thermal stability and mechanical strength. ncl.res.inresearchgate.netscispace.com The incorporation of the this compound moiety into a polymer backbone could impart specific properties, such as altered solubility, thermal behavior, and crystallinity.

The synthesis of new copolymers often involves the polycondensation of diamines and diacids. researchgate.net this compound, with its reactive amino and carboxyl groups (after suitable modification), could be utilized in such polymerization reactions to create novel polyamides or copolyamides. scispace.com The resulting materials could have applications in areas where high-temperature resistance and specific intermolecular interactions are desired. Furthermore, the potential for self-assembly of this compound through hydrogen bonding could be exploited in the design of supramolecular structures and functional materials.

Methodological Advancements in Characterization and Prediction

Recent advancements in analytical and computational techniques offer powerful tools for the detailed characterization and prediction of the properties of molecules like this compound.

Advanced Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of chemical compounds. A study on the related compound, 4-acetamido-3-nitrobenzoic acid, utilized Fourier-transform infrared (FTIR) and Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to analyze its vibrational spectra. researchgate.net This combined experimental and theoretical approach allows for a precise assignment of vibrational modes and provides insights into the molecular structure and bonding. Such methodologies can be directly applied to this compound to gain a deeper understanding of its conformational properties and intermolecular interactions.

Computational Prediction of Bioactivity and Properties

Computational chemistry has become an indispensable tool in drug discovery and materials science for predicting the properties and activities of novel compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov These models are used to predict the activity of new compounds and to guide the design of more potent molecules. mdpi.com For this compound and its analogues, QSAR studies could be employed to predict their potential therapeutic activities based on calculated molecular descriptors. nih.gov

Predictive Modeling of Bioactivity: Beyond traditional QSAR, modern computational approaches, including machine learning and deep learning, are being used to build more accurate predictive models of bioactivity. nih.govnih.govyoutube.com These models can screen large virtual libraries of compounds and prioritize candidates for experimental testing. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation of a molecule to a biological target, such as an enzyme or receptor. nih.govphyschemres.org This technique, often combined with molecular dynamics simulations to study the stability of the protein-ligand complex, can provide valuable insights into the mechanism of action of a compound and guide the design of more effective analogues. nih.gov For this compound, these methods could be used to explore its potential interactions with various biological targets.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Computational models can predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. physchemres.orgnih.gov

A summary of these advanced characterization and prediction methods is presented in the table below:

MethodologyApplication to this compoundPotential Insights
Advanced Spectroscopy (FTIR, Raman) Detailed vibrational analysis of the molecular structure.Confirmation of functional groups, information on hydrogen bonding and conformational isomers.
Quantum Chemistry (DFT) Calculation of molecular properties like geometry, vibrational frequencies, and electronic structure. researchgate.netAccurate prediction of spectroscopic data, understanding of chemical reactivity. physchemres.orgresearchgate.net
QSAR Modeling Prediction of biological activities based on molecular descriptors. nih.govnih.govIdentification of structural features important for a specific therapeutic effect.
Predictive Bioactivity Modeling High-throughput virtual screening for potential biological targets. nih.govnih.govPrioritization of this compound analogues for experimental validation.
Molecular Docking and Dynamics Simulation of the interaction between this compound and biological macromolecules. nih.govElucidation of potential mechanisms of action and identification of key binding interactions.
ADMET Prediction In silico assessment of pharmacokinetic and toxicity properties. physchemres.orgnih.govEarly identification of potential liabilities and guidance for structural modifications to improve drug-like properties.

Unexplored Therapeutic Areas and Biological Targets for this compound and Analogues

While this compound itself is not an established therapeutic agent, its structural analogues have shown promise in various disease areas, suggesting that this chemical scaffold is a valuable starting point for drug discovery.

Antitumor Activity

Derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide, which contains a related structural motif, have been synthesized and evaluated for their antitumor properties. nih.gov These compounds were found to inhibit the proliferation of human cancer cell lines and suppress angiogenesis, the formation of new blood vessels that is crucial for tumor growth. nih.gov This suggests that analogues of this compound could be explored for their potential as anticancer agents, possibly targeting pathways involved in cell proliferation and angiogenesis.

Enzyme Inhibition

The benzamide moiety is present in a number of clinically used drugs and experimental compounds that act as enzyme inhibitors. For example, benzenesulfonamides carrying a benzamide moiety have been investigated as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes relevant to glaucoma and Alzheimer's disease, respectively. nih.gov Furthermore, N-amido-phenylsulfonamide derivatives have been identified as novel inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.gov These findings open up the possibility of designing this compound analogues that could selectively target these or other enzymes.

Receptor Modulation

Biamide derivatives have been studied as inverse agonists for the cannabinoid CB2 receptor, a target for inflammatory and neuropathic pain. nih.gov The structural features of this compound could be incorporated into novel ligands for G-protein coupled receptors (GPCRs), a large family of drug targets.

Emerging Biological Targets

The field of drug discovery is constantly identifying new biological targets. researchgate.net Fragment-based drug discovery (FBDD) is a powerful approach for identifying small molecules that bind to these novel targets. youtube.com The relatively simple structure of this compound makes it an attractive candidate for inclusion in fragment libraries for screening against a wide range of biological targets, including those that have been traditionally difficult to drug, such as protein-protein interactions. Bromodomain-containing proteins, which are epigenetic readers and are implicated in cancer and inflammation, are an example of an emerging target class where small molecule inhibitors have shown therapeutic potential. acs.orgnih.gov

The table below summarizes potential unexplored therapeutic areas and biological targets for this compound and its analogues based on the activity of related compounds.

Therapeutic AreaPotential Biological Target(s)Rationale based on Analogues/Related Compounds
Oncology Kinases, Angiogenesis-related proteinsDerivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide show antitumor and anti-angiogenic activity. nih.gov
Neurodegenerative Diseases Acetylcholinesterase, ButyrylcholinesteraseBenzamide-containing compounds have been shown to inhibit these enzymes. nih.gov
Inflammation and Pain Microsomal prostaglandin E2 synthase-1 (mPGES-1), Cannabinoid CB2 receptorN-amido-phenylsulfonamide derivatives inhibit mPGES-1, and biamide derivatives act as CB2 receptor inverse agonists. nih.govnih.gov
Glaucoma Carbonic AnhydraseBenzamide-sulfonamide hybrids are known inhibitors of carbonic anhydrase. nih.gov
Epigenetic Regulation Bromodomain-containing proteinsThe acetamido group is a key feature in some bromodomain inhibitors. acs.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Acetamidobenzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound typically involves acetylation of 4-aminobenzamide under reflux with acetic anhydride (Ac₂O) as the acylating agent. Key variables include reaction temperature (80–100°C), solvent choice (e.g., glacial acetic acid), and stoichiometric ratios. Systematic optimization can be achieved via Design of Experiments (DoE), varying parameters like reaction time (1–4 hours) and catalyst usage (e.g., H₂SO₄). Post-reaction, quenching with aqueous ammonium hydroxide (NH₄OH) neutralizes excess acid, followed by recrystallization in ethanol/water for purification . Monitoring via thin-layer chromatography (TLC) with silica plates and NMR spectroscopy ensures intermediate validation .

Q. How should researchers approach the purification and characterization of this compound to ensure high purity and structural integrity?

  • Methodological Answer : Purification requires gradient recrystallization using solvents like ethanol or methanol to remove unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane eluent) may resolve byproducts. Characterization involves:
  • NMR : ¹H/¹³C NMR to confirm acetamido (-NHCOCH₃) and benzamide (-CONH₂) moieties.
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O).
  • Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺ at m/z 179.1).
    Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

Advanced Research Questions

Q. What strategies exist for resolving contradictory crystallographic data in this compound polymorph studies?

  • Methodological Answer : Polymorphism analysis requires single-crystal X-ray diffraction (SCXRD) to resolve structural discrepancies. Conflicting data may arise from variations in crystallization solvents (e.g., DMSO vs. ethanol) or cooling rates. Systematic screening of solvent systems (polar vs. non-polar) and temperature gradients can identify stable polymorphs. Differential Scanning Calorimetry (DSC) and Powder XRD (PXRD) should complement SCXRD to detect metastable forms. For ambiguous cases, computational modeling (DFT) of lattice energies and hydrogen-bonding networks provides mechanistic insights .

Q. How can researchers design experiments to investigate the hydrogen-bonding patterns in this compound crystals?

  • Methodological Answer : Hydrogen-bonding analysis integrates crystallographic and spectroscopic techniques:
  • SCXRD : Identifies intermolecular N-H···O=C interactions between acetamido and benzamide groups.
  • Solid-State NMR : Probes hydrogen bonding via ¹⁵N CP/MAS NMR to assess chemical shift anisotropy.
  • IR/Terahertz Spectroscopy : Detects low-frequency vibrational modes (<200 cm⁻¹) associated with H-bond dynamics.
    Controlled experiments under varying humidity or solvent vapors can perturb H-bond networks, revealing stability thresholds for different polymorphs .

Q. How should researchers address contradictory solubility data for this compound in different solvent systems?

  • Methodological Answer : Contradictions often stem from impurities, solvent polarity, or temperature effects. A systematic protocol includes:
  • Phase Solubility Studies : Measure solubility in aprotic (DMSO, DMF) vs. protic (water, ethanol) solvents at 25°C and 40°C.
  • Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility.
  • Purity Verification : Cross-check via HPLC and Karl Fischer titration to rule out hygroscopicity or degradation.
    Replicate experiments under inert atmospheres (N₂) to minimize oxidative byproducts .

Methodological Best Practices

Q. What analytical frameworks are recommended for interpreting conflicting bioactivity data in this compound derivatives?

  • Methodological Answer : Bioactivity contradictions (e.g., enzyme inhibition vs. cytotoxicity) require:
  • Dose-Response Curves : Assess IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2).
  • Metabolic Stability Assays : Incubate compounds with liver microsomes to identify metabolite interference.
  • Statistical Validation : Apply ANOVA or Bayesian inference to differentiate assay noise from true effects.
    Cross-reference with structural analogs (e.g., 5-chloro derivatives) to isolate substituent-specific trends .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Standardize protocols using:
  • Detailed SOPs : Specify equipment (e.g., reflux condenser type), stirring rates, and drying times.
  • Inter-Lab Calibration : Share reference samples for NMR/TLC comparison.
  • Quality Control : Implement in-process checks (e.g., mid-reaction TLC) and batch-wise HPLC analysis.
    Document deviations (e.g., solvent lot variations) in open-access repositories to enhance transparency .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to:
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic anhydride fumes.
  • Waste Disposal : Segregate organic waste (e.g., reaction solvents) for incineration by licensed facilities.
    Emergency protocols must include eyewash stations and neutralization kits for acid spills .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.